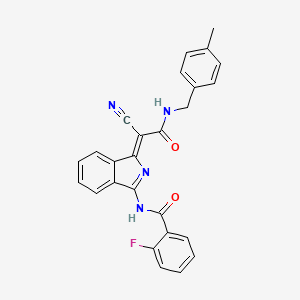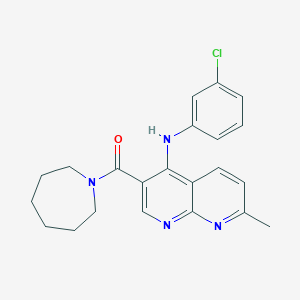
(7-Methoxy-4-methyl-2-oxo-2h-chromen-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(7-Methoxy-4-methyl-2-oxo-2h-chromen-3-yl)acetic acid” is a heterocyclic compound with the empirical formula C13H12O5 . It has a molecular weight of 248.24 . This compound is a solid and is used as a building block in heterocyclic chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate, has been used to synthesize related compounds .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string Cc1ccc2C(CC(O)=O)=CC(=O)Oc2c1 . The InChI code for this compound is 1S/C13H12O5/c1-7-9-4-3-8(17-2)5-11(9)18-13(16)10(7)6-12(14)15/h3-5H,6H2,1-2H3,(H,14,15) .
Scientific Research Applications
Chemical Synthesis and Derivatives
- Synthesis of Thiazolidin-4-ones : The compound has been used in the synthesis of various thiazolidin-4-ones, which are then screened for antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).
- Formation of Schiff's Bases and Hydrazides : It serves as a key intermediate in forming Schiff's bases and various hydrazides, leading to compounds with potential antibacterial properties (Čačić et al., 2006).
Biological Activities
- Antibacterial and Antifungal Agents : Derivatives synthesized from this compound have been tested for their antibacterial and antifungal activities, showing significant potential in this field (Behrami & Dobroshi, 2019), (Parameshwarappa et al., 2009).
- Antineoplastic Activity : Some derivatives of the compound were evaluated for their antineoplastic activities on human tumor cell line panels, indicating its potential in cancer research (Gašparová et al., 2013).
Photochemistry and Material Science
- Photoactive Polyelectrolytes : It has been utilized in creating photoactive derivatives of cellulose, forming polyelectrolytes with photochemically active chromene moieties. These are of interest in the design of smart materials (Wondraczek et al., 2012).
Advanced Organic Chemistry
- Synthesis of Aromatic Carbamates : This compound plays a role in the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, showcasing its versatility in organic synthesis (Velikorodov et al., 2014).
Future Directions
The future research directions for “(7-Methoxy-4-methyl-2-oxo-2h-chromen-3-yl)acetic acid” could include further exploration of its potential biological activities, such as its antibacterial properties . Additionally, its use as a building block in the synthesis of more complex heterocyclic compounds could be further explored .
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that coumarin derivatives can interact with their targets in a variety of ways, often leading to changes in the target’s function . For instance, some coumarin derivatives have been found to inhibit enzyme activity, while others may bind to receptors and modulate their signaling .
Biochemical Pathways
Coumarin derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation .
Result of Action
Coumarin derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-coagulant, and anti-proliferative effects .
properties
IUPAC Name |
2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-9-4-3-8(17-2)5-11(9)18-13(16)10(7)6-12(14)15/h3-5H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBKLHJMBSDFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

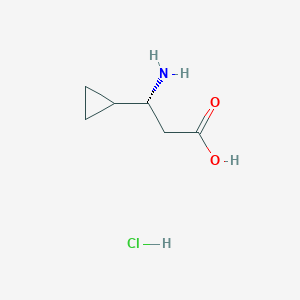
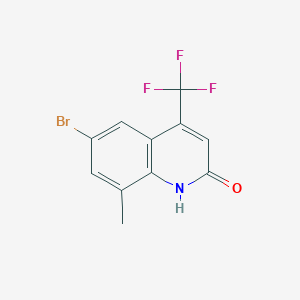
![Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate](/img/structure/B3006442.png)
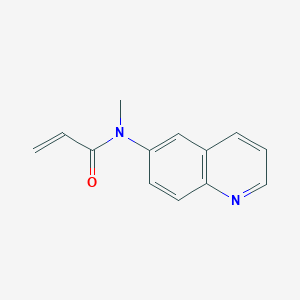
![4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3006446.png)
![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3006447.png)

![3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3006451.png)

![N-ethyl-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B3006455.png)
![(R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester](/img/structure/B3006457.png)
![Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate](/img/structure/B3006459.png)
